![molecular formula C28H44O2 B602420 反式多塞钙化醇 CAS No. 74007-20-8](/img/structure/B602420.png)
反式多塞钙化醇
描述
trans-Doxercalciferol: is an isomer of Doxercalciferol, a synthetic analog of ergocalciferol (vitamin D2). It acts as an activator of the vitamin D receptor and is primarily used to prevent renal disease . Doxercalciferol is commonly used in the treatment of secondary hyperparathyroidism and metabolic bone disease .
科学研究应用
Clinical Applications
1. Treatment of Secondary Hyperparathyroidism
- Indication : Doxercalciferol is specifically indicated for patients with CKD stages 3 and 4 who exhibit elevated parathyroid hormone (PTH) levels. Its use is crucial in managing mineral and bone disorders associated with kidney disease .
- Mechanism : The compound reduces PTH secretion by enhancing intestinal absorption of calcium and promoting bone mineralization without significantly increasing serum calcium levels, thus minimizing the risk of hypercalcemia .
2. Diabetic Nephropathy
Recent studies have highlighted the potential of doxercalciferol in treating diabetic nephropathy. In experimental models, doxercalciferol demonstrated protective effects against renal injury by suppressing renin and angiotensinogen expression, which are critical components of the renin-angiotensin system (RAS) .
3. Combination Therapy
Doxercalciferol has shown promising results when used in combination with angiotensin receptor blockers (ARBs) like losartan. This combination therapy effectively prevents albuminuria and restores glomerular filtration barrier structure, showcasing synergistic effects in managing renal complications associated with diabetes .
Efficacy in CKD Management
In a randomized controlled trial involving 55 adults with CKD stages 3 and 4, doxercalciferol treatment resulted in a significant reduction of mean plasma iPTH levels by 46% after 24 weeks compared to placebo (P <0.001). The study reported no significant adverse effects on serum calcium or phosphorus levels, indicating its safety profile .
Long-term Outcomes
A longitudinal study assessed the long-term therapeutic effects of doxercalciferol on renal function and mineral metabolism. Patients receiving doxercalciferol maintained stable serum calcium levels while achieving sustained reductions in PTH levels over extended periods .
Data Summary
The following table summarizes key findings from clinical studies on trans-Doxercalciferol:
Study Type | Population Size | Duration | Key Findings |
---|---|---|---|
Randomized Controlled Trial | 55 CKD Patients | 24 weeks | 46% reduction in iPTH; no significant hypercalcemia |
Longitudinal Study | Variable | Long-term | Sustained PTH reduction; stable calcium levels |
Combination Therapy Study | Diabetic Mice | 20 weeks | Prevented albuminuria; reduced glomerulosclerosis |
作用机制
Target of Action
The primary target of trans-Doxercalciferol is the parathyroid gland . The compound acts on this gland to suppress the synthesis and secretion of parathyroid hormone (PTH) .
Mode of Action
Trans-Doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2) , a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the vitamin D receptor . It acts directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH synthesis and secretion .
Biochemical Pathways
The biologically active vitamin D metabolites, including those produced by trans-Doxercalciferol, control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone, the release of calcium from bone .
Pharmacokinetics
The pharmacokinetics of trans-Doxercalciferol involve its absorption, distribution, metabolism, and excretion (ADME). It undergoes metabolic activation in the liver to form the active metabolite, 1α,25-(OH)2D2 .
Result of Action
The molecular and cellular effects of trans-Doxercalciferol’s action include the stimulation of skeletal growth through its action on osteoblasts and the suppression of PTH synthesis and secretion through its action on the parathyroid glands . This results in the regulation of blood calcium levels, which are essential for various body functions .
生化分析
Biochemical Properties
Trans-Doxercalciferol plays a crucial role in biochemical reactions by regulating blood calcium levels, which are essential for various body functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that mediates the effects of vitamin D by regulating the expression of specific genes. Trans-Doxercalciferol binds to VDR, which then forms a complex with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene expression .
Cellular Effects
Trans-Doxercalciferol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to suppress the synthesis and secretion of parathyroid hormone (PTH) in parathyroid cells, which is crucial for maintaining calcium homeostasis. Additionally, trans-Doxercalciferol affects the expression of genes involved in calcium and phosphate metabolism, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of trans-Doxercalciferol involves its conversion to 1α,25-dihydroxyvitamin D2 in the liver. This active form binds to the vitamin D receptor (VDR) in target cells, leading to the formation of a VDR-RXR complex. This complex then binds to vitamin D response elements (VDREs) in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. Additionally, trans-Doxercalciferol modulates the activity of various enzymes and proteins, including those involved in the synthesis and secretion of parathyroid hormone (PTH) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Doxercalciferol have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that trans-Doxercalciferol can have sustained effects on cellular function, including the suppression of parathyroid hormone (PTH) synthesis and secretion. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of trans-Doxercalciferol vary with different dosages in animal models. At lower doses, the compound effectively suppresses parathyroid hormone (PTH) levels without causing significant hypercalcemia. At higher doses, trans-Doxercalciferol can lead to hypercalcemia and other adverse effects. These findings highlight the importance of careful dosage management to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
Trans-Doxercalciferol is involved in several metabolic pathways, primarily related to vitamin D metabolism. It undergoes hydroxylation in the liver to form 1α,25-dihydroxyvitamin D2, the active form of the compound. This active form interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The regulation of calcium and phosphate metabolism is a key aspect of trans-Doxercalciferol’s metabolic effects .
Transport and Distribution
Within cells and tissues, trans-Doxercalciferol is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to vitamin D-binding protein (DBP) in the bloodstream, which facilitates its transport to target tissues. Once inside the cells, trans-Doxercalciferol is distributed to various compartments, including the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
Trans-Doxercalciferol’s subcellular localization is primarily within the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene expression. The compound may also localize to other cellular compartments, such as the cytoplasm, where it can influence various signaling pathways. Post-translational modifications and targeting signals play a role in directing trans-Doxercalciferol to specific subcellular locations, thereby modulating its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Doxercalciferol involves the isomerization of Doxercalciferol. The process typically includes the use of high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) to isolate and purify the compound . The reaction conditions often involve the use of acetonitrile and water as solvents, with butylated hydroxytoluene (BHT) as a stabilizer .
Industrial Production Methods: Industrial production of trans-Doxercalciferol follows similar synthetic routes but on a larger scale. The process involves the use of pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotope products to ensure high purity and regulatory compliance .
化学反应分析
Types of Reactions: trans-Doxercalciferol undergoes various chemical reactions, including:
Oxidation: Conversion to its active form, 1α,25-dihydroxyvitamin D2, through metabolic activation in the liver.
Reduction: Not commonly involved in its primary metabolic pathways.
Substitution: Interaction with the vitamin D receptor to exert its biological effects.
Common Reagents and Conditions:
Oxidation: Requires liver enzymes for metabolic activation.
Substitution: Involves binding to the vitamin D receptor under physiological conditions.
Major Products Formed: The primary product formed from the oxidation of trans-Doxercalciferol is 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .
相似化合物的比较
Alfacalcidol: Another vitamin D analog used in the treatment of hypocalcemia and osteoporosis.
Calcitriol: The active form of vitamin D3, used in the treatment of various calcium-related disorders.
Uniqueness: trans-Doxercalciferol is unique due to its specific isomeric form, which allows it to act as an effective activator of the vitamin D receptor and prevent renal disease . Unlike other vitamin D analogs, it does not require renal activation, making it particularly useful for patients with chronic kidney disease .
生物活性
Introduction
trans-Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 with significant biological activity. This compound undergoes metabolic activation in the liver to form its active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which plays a crucial role in calcium and phosphorus metabolism. This article reviews the biological activity of trans-Doxercalciferol, focusing on its pharmacological effects, therapeutic applications, and clinical findings.
trans-Doxercalciferol exerts its effects primarily through the following mechanisms:
- Calcium Homeostasis : It regulates calcium absorption in the intestines and promotes renal tubular reabsorption of calcium. Additionally, it aids in mobilizing calcium from bone tissue in conjunction with parathyroid hormone (PTH) .
- Parathyroid Hormone Suppression : The compound suppresses PTH synthesis and secretion by acting on parathyroid glands, thereby reducing secondary hyperparathyroidism (SHPT) particularly in patients with chronic kidney disease (CKD) .
- Cellular Effects : It induces apoptosis in tumor cells and inhibits tumor cell proliferation by binding to specific receptors .
Pharmacokinetics
The pharmacokinetic profile of trans-Doxercalciferol includes:
- Absorption : It is absorbed from the gastrointestinal tract.
- Metabolism : Activated by CYP27 in the liver, it forms 1α,25-(OH)2D2 and 1α,24-dihydroxyvitamin D2.
- Half-life : Approximately 32 to 37 hours .
Therapeutic Applications
trans-Doxercalciferol is primarily used for:
- Secondary Hyperparathyroidism : Effective in managing SHPT in CKD patients. Clinical trials have shown significant reductions in serum PTH levels with acceptable risks of hypercalcemia and hyperphosphatemia .
- Bone Health : Used to improve bone mineral density and reduce fracture risk in osteoporosis .
- Oncology : Investigated for potential benefits in various cancers, including prostate and colorectal cancers. Its role in inducing apoptosis in cancer cells has been noted .
Efficacy Studies
Several studies have evaluated the efficacy of trans-Doxercalciferol:
Case Studies
A notable case involved a patient with stage 4 CKD who was treated with trans-Doxercalciferol. After 18 weeks, there was a significant reduction in PTH levels from baseline values without notable increases in serum calcium or phosphorus levels. The treatment was well-tolerated with only transient episodes of hypercalcemia that resolved upon dose adjustment .
Safety Profile
The safety profile of trans-Doxercalciferol is generally favorable:
- Adverse Effects : Commonly reported side effects include mild hypercalcemia and hyperphosphatemia. Serious adverse events are rare but can occur if dosages are not monitored closely .
- Comparative Safety : Compared to other vitamin D analogs, trans-Doxercalciferol appears to have a lower incidence of hypercalcemic events .
属性
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-HBZIUUSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860671 | |
Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74007-20-8 | |
Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。